(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol
CAS No.: 2101200-00-2
Cat. No.: VC4345785
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2101200-00-2 |
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Molecular Formula | C7H11ClN2O |
Molecular Weight | 174.63 |
IUPAC Name | (4-chloro-1-propan-2-ylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Standard InChI Key | YSKMXWRTQXYVKN-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(C(=N1)CO)Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The core structure of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol consists of a five-membered pyrazole ring with three distinct substituents:
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Chlorine at position 4, contributing electron-withdrawing effects and influencing reactivity.
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Isopropyl group at position 1, introducing steric bulk and hydrophobicity.
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Hydroxymethyl group (-CH₂OH) at position 3, providing hydrogen-bonding capability and polarity .
The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol. The IUPAC name explicitly defines the substitution pattern, ensuring unambiguous identification in chemical databases.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₇H₁₁ClN₂O |
Molecular Weight | 174.63 g/mol |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Donors | 1 (-OH group) |
Hydrogen Bond Acceptors | 3 (2 ring N, 1 -OH) |
Topological Polar Surface Area | 58.7 Ų |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch of isopropyl), and ~1560 cm⁻¹ (C=N pyrazole ring) .
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NMR Spectroscopy:
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Mass Spectrometry: Major fragments at m/z 174 [M]⁺, 156 [M - H₂O]⁺, and 139 [M - Cl]⁺.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves multi-step protocols:
Route 1: Cyclocondensation Approach
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Formation of Pyrazole Core: Reacting 1,3-diketones with hydrazine derivatives under acidic conditions. For example, 3-chloro-1-isopropyl-1H-pyrazole-4-carbaldehyde is treated with sodium borohydride to reduce the aldehyde to a hydroxymethyl group .
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Chlorination: Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) at position 4 .
Route 2: Functional Group Interconversion
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Hydrolysis of 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile (EvitaChem EVT-12353468) using aqueous HCl/ethanol, followed by reduction with NaBH₄ to yield the hydroxymethyl group.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition |
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Solvent | Ethanol/Water (3:1) |
Temperature | 60–80°C |
Catalyst | p-Toluenesulfonic acid |
Reaction Time | 6–8 hours |
Yield | 68–75% |
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and purity:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclocondensation .
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Crystallization: Methanol/water mixtures achieve >98% purity via recrystallization .
Physicochemical Properties
Physical State and Solubility
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Appearance: White crystalline solid.
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Melting Point: 89–92°C (predicted via differential scanning calorimetry).
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Solubility:
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO and HCl .
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Light Sensitivity: Degrades under UV light (λ = 254 nm) via radical-mediated pathways.
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Hydrolytic Stability: Stable at pH 4–8; undergoes hydrolysis to 3-hydroxymethylpyrazole in strong acids/bases.
Table 3: Stability Profile
Condition | Half-Life |
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pH 2 (HCl) | 3.2 hours |
pH 10 (NaOH) | 8.7 hours |
UV Light (254 nm) | 45 minutes |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom at position 4 undergoes facile displacement with nucleophiles:
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With Amines: Forms 4-amino derivatives (e.g., reaction with ethylenediamine yields bistriazole ligands) .
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With Thiols: Produces 4-sulfanylpyrazoles under basic conditions.
Oxidation and Reduction
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Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, generating 1-isopropyl-1H-pyrazol-3-yl-methanol .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Pyrazole derivatives exhibit activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .
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Kinase Inhibition: Structural analogs inhibit protein kinases (IC₅₀ < 100 nM) by binding to the ATP pocket.
Material Science
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Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties .
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Polymer Additives: Enhances thermal stability in polyesters when incorporated at 1–5 wt%.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).
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Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives .
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Excretion: Renal clearance (65%) and fecal (30%).
Toxicity Data
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